Methyl 5-(methylamino)-2-cyanobenzoate is an organic compound characterized by its unique structure and functional groups. It belongs to the class of compounds known as cyanobenzoates, which are derivatives of benzoic acid where a cyano group is attached to the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
Methyl 5-(methylamino)-2-cyanobenzoate can be synthesized through various methods, typically involving the reaction of specific precursors. The compound's structural formula is , and it has a molecular weight of approximately 176.17 g/mol. The compound's CAS Registry Number is 947494-53-3, which helps in identifying it in chemical databases.
This compound falls under several chemical classifications:
The synthesis of methyl 5-(methylamino)-2-cyanobenzoate can be achieved through a multi-step process involving the following key steps:
The chemical reaction can be summarized as follows:
The yield and purity of the synthesized compound can be determined using techniques such as nuclear magnetic resonance spectroscopy.
CNC1=CC=C(C(=O)OC)C=C1C#N
.Methyl 5-(methylamino)-2-cyanobenzoate can participate in various chemical reactions, such as:
For example, hydrolysis can be represented as follows:
The mechanism of action for methyl 5-(methylamino)-2-cyanobenzoate primarily involves its interaction with biological systems or other chemical entities. It may act as an intermediate in synthetic pathways or exhibit biological activity due to its structural components.
Relevant data on melting point, boiling point, and other physical constants may need to be sourced from experimental studies or databases.
Methyl 5-(methylamino)-2-cyanobenzoate has potential applications in various fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1